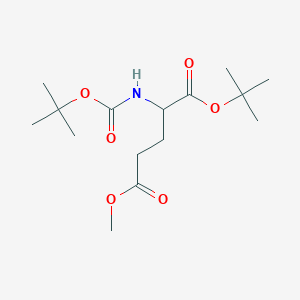![molecular formula C20H18O6 B13394034 16,18-Dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione](/img/structure/B13394034.png)
16,18-Dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Viridiol is a furanosteroid, a class of polycyclic natural products isolated from fungi. It is closely related to viridin and wortmannin, which are known for their potent biological activities, particularly as inhibitors of phosphoinositide 3-kinases . Viridiol has a highly oxygenated skeleton containing a tetracyclic structure and a furan ring, making it a compound of significant interest in both synthetic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of viridiol involves several steps to construct its complex polycyclic structure. One reported method includes the use of metal-hydride hydrogen atom transfer (MHAT) radical cyclization to form the tetracyclic ring system . This method involves the use of palladium acetate (Pd(OAc)2) as a catalyst under specific conditions to promote dehydrogenation and cyclization reactions .
Industrial Production Methods
While detailed industrial production methods for viridiol are not extensively documented, the synthesis typically involves multi-step organic reactions that are scalable for larger production. The use of advanced synthetic techniques and catalysts is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Viridiol undergoes various chemical reactions, including:
Oxidation: Viridiol can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Substitution: Substitution reactions, particularly at the furan ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of viridiol include palladium acetate (Pd(OAc)2), hydrogen donors for MHAT reactions, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of viridiol include its oxidized and reduced derivatives, which can be further studied for their biological activities .
Scientific Research Applications
Viridiol has a wide range of scientific research applications, including:
Mechanism of Action
Viridiol exerts its effects primarily by inhibiting phosphoinositide 3-kinases, a family of enzymes involved in cell growth, proliferation, and survival . The inhibition occurs through the formation of a covalent bond between the amino group in a lysine side chain of the enzyme and the electrophilic furan ring of viridiol . This irreversible inhibition disrupts the enzyme’s activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Viridiol is structurally and functionally similar to other furanosteroids, including:
Viridin: Another potent inhibitor of phosphoinositide 3-kinases with a similar tetracyclic structure.
Wortmannin: Known for its inhibitory effects on phosphoinositide 3-kinases and other kinases, but with rapid degradation in serum.
Demethoxyviridiol: A derivative of viridiol with a slightly modified structure.
Nodulisporiviridin E: A related compound with similar biological activities.
Uniqueness
Viridiol’s uniqueness lies in its specific structural features, such as the highly oxygenated tetracyclic skeleton and the furan ring, which contribute to its potent biological activities . Its stability and inhibitory effects on phosphoinositide 3-kinases make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
16,18-dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,15,18-19,22,24H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAFRYPNQHUUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5R,8aS)-3-Phenyl-3,5,6,7,8,8a-hexahydro-2H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B13393974.png)

![5-(3a,7b-Dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid](/img/structure/B13393991.png)

![7-Ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13393997.png)

![2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13394006.png)
![(3a,5a,5b,8,8,11a-Hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13394008.png)


![Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B13394033.png)
![2-(3-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13394038.png)
